molecular formula C8H12N2O2 B2928580 1-Isobutyl-1,4-dihydropyrazine-2,3-dione CAS No. 1550096-51-9

1-Isobutyl-1,4-dihydropyrazine-2,3-dione

Cat. No. B2928580
CAS RN: 1550096-51-9
M. Wt: 168.196
InChI Key: UBJADORVSNCNPQ-UHFFFAOYSA-N
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Description

1,4-Dihydropyrazine-2,3-dione is a compound with the CAS Number: 931-18-0 and a Molecular Weight of 112.09 . It is typically stored at -20C and shipped with ice packs . It is a solid substance .


Physical And Chemical Properties Analysis

The physical form of 1,4-Dihydropyrazine-2,3-dione is solid . No further physical and chemical properties could be found in the available resources.

Scientific Research Applications

Synthesis Techniques

An efficient method for the synthesis of monoalkylated 1,2-diones, including compounds structurally related to 1-Isobutyl-1,4-dihydropyrazine-2,3-dione, has been developed using a steric approach to control selective deprotonation and alkylation steps, leading to good yields of desired products (Gopal et al., 1998).

Anticancer Activity

A series of 3-substituted spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives showed potent cytotoxic activity against human breast and colon carcinoma cell lines, indicating the potential of dihydropyrazine derivatives in cancer treatment (Gomez-Monterrey et al., 2007).

Antioxidant Properties

Pyrazolyl-phthalazine-dione derivatives synthesized via a domino approach exhibited significant antioxidant activity, with particular compounds showing powerful radical scavenging abilities. This suggests a potential application of such derivatives in oxidative stress-related conditions (Simijonović et al., 2018).

Ligand for GABA Receptor Complex

The synthesis of imidazo-[1,5-a]pyrido[2,3-e]pyrazines as potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex highlights another application of dihydropyrazine derivatives in neurological research and potential therapeutics (Weber et al., 2002).

Structural Studies

Investigations into geometrical isomerism and tautomerism of dihydropyrazine derivatives add valuable knowledge to the chemistry of these compounds, providing insights into their stability, reactivity, and potential applications in creating more complex molecules (Blake & Sammes, 1970).

Safety And Hazards

1,4-Dihydropyrazine-2,3-dione has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302+H312+H332;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation .

properties

IUPAC Name

4-(2-methylpropyl)-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)5-10-4-3-9-7(11)8(10)12/h3-4,6H,5H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJADORVSNCNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CNC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-1,4-dihydropyrazine-2,3-dione

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